molecular formula C12H18N2O3S B095738 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol CAS No. 16017-63-3

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

Cat. No. B095738
CAS RN: 16017-63-3
M. Wt: 270.35 g/mol
InChI Key: WUPAFAQQVCZXOD-UHFFFAOYSA-N
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Description

The compound 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in the literature. For instance, a novel class of antiulcer agents, substituted 4-phenyl-2-(1-piperazinyl)quinolines, was synthesized and evaluated for their pharmacological activities . Another study reported the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclo condensation . Additionally, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions .

Molecular Structure Analysis

Crystal structure studies and density functional theory (DFT) calculations have been performed on novel piperazine derivatives to understand their molecular structure and reactive sites . Single crystal X-ray diffraction studies confirmed the structures of these compounds, and the piperazine ring was found to adopt a chair conformation . The molecular structure of piperazine derivatives is crucial for their biological activity and interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The synthesized compounds often exhibit intermolecular hydrogen bonds, which contribute to their crystal packing and stability . The reactivity of these compounds can be further analyzed through computational methods to predict their behavior in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of different substituents on the piperazine ring can significantly alter these properties. For example, the introduction of a phenylsulfonyl group can affect the compound's solubility, melting point, and reactivity. The crystal structures of these compounds reveal various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are important for their physical properties .

Scientific Research Applications

Metabolism and Enzymatic Studies

One study investigated the metabolism of Lu AA21004, a novel antidepressant, identifying its oxidation to various metabolites, including a benzylic alcohol which could relate to derivatives of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol. This research highlighted the role of cytochrome P450 enzymes in the oxidative metabolism of such compounds, providing insights into their pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).

Synthesis and Characterization

Another aspect of research focused on the synthesis of related compounds, optimizing technological parameters to achieve high yields. The structural confirmation of these compounds provides a foundation for further exploration of their applications in various fields of chemistry and pharmacology (Wang Jin-peng, 2013).

Receptor Antagonism and Biological Evaluation

Research on extended N-Arylsulfonylindoles, including compounds structurally similar to 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol, identified them as new 5-HT6 receptor modulators. Several compounds showed moderate to high binding affinities and antagonist profiles in receptor functional assays, indicating their potential in therapeutic applications (Vera et al., 2016).

Antimicrobial and Antifungal Studies

Derivatives of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol have been synthesized and evaluated for antimicrobial activities. Certain compounds demonstrated significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Rajkumar et al., 2014).

properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c15-11-10-13-6-8-14(9-7-13)18(16,17)12-4-2-1-3-5-12/h1-5,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPAFAQQVCZXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349927
Record name 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640765
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

CAS RN

16017-63-3
Record name 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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